molecular formula C19H22N4O B2843007 N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide CAS No. 1798398-20-5

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

Cat. No. B2843007
CAS RN: 1798398-20-5
M. Wt: 322.412
InChI Key: UJBGDVLNGXUEHJ-MDZDMXLPSA-N
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Description

“N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidin-4-yl group, and a cinnamamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” are not available in the retrieved papers, the compound’s pyrrolidine ring can undergo various reactions. For example, it can be functionalized or used to construct other rings .

Scientific Research Applications

Plant Growth Stimulation

The synthesis of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide derivatives has revealed a pronounced plant growth stimulating effect. In preliminary biological screening, these compounds demonstrated growth-enhancing properties, achieving levels of 65–87% relative to heteroauxin—a well-known plant growth regulator .

Antibacterial Activity

While specific derivatives of this compound have not been explicitly mentioned, it’s worth investigating its antibacterial potential. Structure-activity relationship (SAR) studies have shown that N′-substituents play a crucial role in determining antibacterial activity. For instance, N′-Ph (phenyl) substituents tend to enhance activity. Further exploration of derivatives with different substituents could provide valuable insights .

Depression and Addiction Treatment

Interestingly, Kappa opioid receptor (KOR) antagonists have shown promise in treating depression and addiction. Although not directly linked to our compound, these findings highlight the potential therapeutic applications of compounds that interact with KORs .

Ribosomal S6 Kinase Inhibition

The compound displayed an inhibitory effect on ribosomal S6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM. While this activity may not be the primary focus, it suggests potential applications related to cell signaling pathways and protein synthesis .

Scaffold for Drug Discovery

The pyrrolidine scaffold in this compound is versatile and widely used in drug discovery. Researchers can modify it to create novel molecules targeting various biological pathways. Investigating additional derivatives based on this scaffold could yield exciting results .

Future Directions

The future directions for “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .

properties

IUPAC Name

(E)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-13-17(22-19(21-15)23-11-5-6-12-23)14-20-18(24)10-9-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBGDVLNGXUEHJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

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